molecular formula C16H16Cl2O3 B4940837 2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B4940837
M. Wt: 327.2 g/mol
InChI Key: NLXYPECYPORYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. By blocking the binding of adenosine to these receptors, this compound inhibits downstream signaling pathways that are involved in various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the tissue or organ system being studied. For example, in the brain, this compound has been shown to increase wakefulness and reduce the duration of slow-wave sleep. In the heart, this compound has been shown to reduce myocardial infarct size and improve cardiac function following ischemia-reperfusion injury. In the kidney, this compound has been shown to reduce renal injury and improve renal function in various models of acute kidney injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more specific and targeted studies of these receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in order to maintain effective concentrations.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene and adenosine A1 receptors. Some possible areas of research include the development of more potent and selective antagonists, the identification of novel signaling pathways downstream of adenosine A1 receptors, and the exploration of the role of adenosine A1 receptors in various disease states. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various conditions.

Synthesis Methods

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 3-(3-methoxyphenoxy)propyl bromide to form this compound. The compound can then be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene is commonly used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of various conditions such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease. This compound has also been used to study the effects of adenosine receptors on sleep, cognition, and pain.

Properties

IUPAC Name

2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-7-6-12(17)10-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYPECYPORYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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